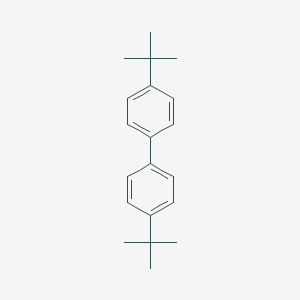

4,4'-di-tert-Butylbiphenyl

Description

- reaction of chloromethyl ethyl ether and different carbonyl compounds to yield corresponding hydroxyethers

- reductive opening of N-phenylazetidine

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-(4-tert-butylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKCEZNPAYWORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048193 | |

| Record name | 4,4'-Di-tert-butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1625-91-8 | |

| Record name | 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1625-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Di-tert-butyl-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Di-tert-butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-di-tert-butyl-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4'-di-tert-Butylbiphenyl physical properties

An In-depth Technical Guide to the Physical Properties of 4,4'-di-tert-Butylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for key physical property measurements are provided.

Physical and Chemical Properties

This compound is a solid organic compound, appearing as white to pale yellow crystals or powder.[1][2][3] It is characterized by its biphenyl core substituted with a tert-butyl group at the 4 and 4' positions.

| Property | Value | Source(s) |

| Molecular Formula | C20H26 | [4][5][6] |

| Molecular Weight | 266.42 g/mol | [4][5][6] |

| Melting Point | 124.0-131.0 °C | [1][4][7] |

| Boiling Point | 190-192 °C at 13 mmHg | [4][7] |

| Density | 0.924 g/cm³ | [7] |

| Appearance | White to pale yellow crystals or powder | [1][2][3][7] |

| Solubility | Soluble in dioxane (0.1 g/mL, clear). Insoluble in water. | [4][7] |

| CAS Number | 1625-91-8 | [2][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

| Spectroscopic Data | Description | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.54 (d, 4H), 7.44 (d, 4H), 1.37 (s, 18H) | [7] |

| Infrared (IR) Spectrum | Authentic spectrum available from various sources. | [4][5][8] |

| Mass Spectrum (MS) | Data available through NIST and other databases. | [5][6][9] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and determination of the key physical properties of this compound.

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes a common laboratory-scale synthesis of this compound.[10][11]

Materials:

-

Biphenyl

-

tert-Butyl chloride

-

Anhydrous ferric chloride (FeCl₃)

-

Dichloromethane (CH₂Cl₂)

-

10% Hydrochloric acid (HCl)

-

Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)

-

95% Ethanol

Equipment:

-

250 mL two- or three-necked round-bottomed flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Calcium chloride drying tube

-

Gas absorption trap

-

Water bath

-

Separating funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottomed flask equipped with a magnetic stirrer, add biphenyl (5 g, 0.03 mol), tert-butyl chloride (10 mL, 0.09 mol), and dry dichloromethane (25 mL).[10]

-

Fit a reflux condenser to the flask and attach a calcium chloride tube connected to a gas absorption trap.[10]

-

Once the biphenyl has dissolved, add anhydrous ferric chloride (0.2 g, 0.01 mol) and stir the mixture gently. The evolution of HCl gas should be observable.[10]

-

Heat the reaction mixture in a water bath and maintain a gentle reflux for 1 hour.[10]

-

After cooling, transfer the reaction mixture to a separating funnel.[10]

-

Wash the organic layer three times with 20 mL portions of 10% hydrochloric acid.[10]

-

Dry the organic layer over anhydrous calcium chloride or sodium sulfate.[10][11]

-

Filter the solution into a round-bottomed flask and remove the solvent using a rotary evaporator.[10][11]

-

Recrystallize the crude product from 95% ethanol to obtain the purified this compound.[10]

References

- 1. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 4,4'-Bis(1,1-dimethylethyl)-1,1'-biphenyl | C20H26 | CID 74195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound, CAS No. 1625-91-8 - iChemical [ichemical.com]

- 8. This compound(1625-91-8) IR Spectrum [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. ivypanda.com [ivypanda.com]

An In-depth Technical Guide to the Melting Point of 4,4'-di-tert-Butylbiphenyl

This technical guide provides a comprehensive overview of the melting point of 4,4'-di-tert-butylbiphenyl, a crucial physical property for its application in research and development, particularly in materials science and as a reagent in organic synthesis. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a solid organic compound with the chemical formula C20H26. It is often used in the synthesis of other organic molecules and as a component in liquid crystal mixtures. The melting point is a fundamental characteristic that indicates the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity, while a broad melting range can indicate the presence of impurities.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Melting Point | 126-130 °C | [1][2][3][4] |

| 126-129 °C | [5] | |

| 124.0-131.0 °C | [6][7] | |

| 128 °C | [8] | |

| 127-128 °C | [9] | |

| 400.8 ± 0.1 K (127.65 ± 0.1 °C) | [10] | |

| Boiling Point | 190-192 °C at 13 mmHg | [1][2][5] |

| Molecular Formula | C20H26 | [5][11] |

| Molecular Weight | 266.42 g/mol | [2][5] |

| Appearance | White to pale yellow crystals or powder | [1][6][7] |

| Purity (Assay) | ≥98.5% (GC) | [6][7] |

| 99+% | [5] | |

| >98.0% (GC) | ||

| 99% | [2][4] | |

| Solubility | Soluble in dioxane. | [1][5] |

Experimental Protocols

A common method for the synthesis of this compound is the Friedel-Crafts alkylation of biphenyl with tert-butyl chloride.[9][12][13]

Materials:

-

Biphenyl (5 g, 0.03 mol)

-

tert-Butyl chloride (10 mL, 0.09 mol)

-

Anhydrous ferric chloride (0.2 g, 0.01 mol)

-

Dry dichloromethane (25 mL)

-

10% Hydrochloric acid

-

Anhydrous calcium chloride

-

95% Ethanol

Procedure:

-

In a 250 mL two- or three-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine biphenyl, tert-butyl chloride, and dry dichloromethane.[12]

-

Once the biphenyl has dissolved, add anhydrous ferric chloride to the stirred solution. The evolution of HCl gas should be observable.[12]

-

Heat the reaction mixture in a water bath to reflux for 1 hour.[12]

-

After cooling, transfer the contents to a separating funnel and wash the organic layer three times with 20 mL portions of 10% hydrochloric acid.[12]

-

Dry the organic layer over anhydrous calcium chloride.[12]

-

Filter the solution into a round-bottomed flask and remove the dichloromethane using a rotary evaporator to yield the crude product.[12]

The crude this compound can be purified by recrystallization from ethanol to obtain a purer product with a sharper melting point.[12][14]

Procedure:

-

Dissolve the crude product in a minimum amount of hot 95% ethanol.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the purified crystals in a desiccator. The purity of the recrystallized product is typically higher than that of the crude product.[14]

a) Capillary Method (General Procedure): A standard method for determining the melting point of a crystalline solid.

-

A small, dry sample of the purified this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

b) Differential Scanning Calorimetry (DSC): A more precise method for determining the melting point and other thermal transitions. A study by Verevkin, Emel’yanenko, and Heintz determined the melting point of this compound to be 400.8 ± 0.1 K (127.65 ± 0.1 °C) using this method.[10] This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Diagrams

Caption: Workflow for the synthesis of this compound.

Caption: Purification workflow for this compound.

References

- 1. This compound, CAS No. 1625-91-8 - iChemical [ichemical.com]

- 2. 4,4′-二叔丁基联苯 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. This compound | 1625-91-8 [chemicalbook.com]

- 4. 4,4′-二叔丁基联苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. labproinc.com [labproinc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound [webbook.nist.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. ivypanda.com [ivypanda.com]

An In-Depth Technical Guide to the NMR Spectra Analysis of 4,4'-di-tert-Butylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4,4'-di-tert-butylbiphenyl. It includes a detailed presentation of ¹H and ¹³C NMR data, complete experimental protocols for data acquisition, and visual aids to facilitate the understanding of the structure-spectrum relationship and the analytical workflow.

Introduction

This compound is a symmetrical aromatic hydrocarbon. Its molecular structure presents a biphenyl core substituted at the para positions with bulky tert-butyl groups. This high degree of symmetry has a direct and predictable influence on its NMR spectra, making it an excellent case study for understanding the relationship between molecular structure and spectral output. This guide will delve into the analysis of both its proton (¹H) and carbon-13 (¹³C) NMR spectra, providing the necessary data and methodologies for researchers in organic chemistry and drug development.

NMR Data Presentation

The quantitative ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃), are summarized in the tables below. The symmetry of the molecule results in a simplified spectrum with a limited number of unique signals.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.54 | Doublet (d) | 4H | Aromatic (H-2, H-2', H-6, H-6') |

| 7.44 | Doublet (d) | 4H | Aromatic (H-3, H-3', H-5, H-5') |

| 1.37 | Singlet (s) | 18H | tert-Butyl (C(CH₃)₃) |

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 149.2 | Quaternary | C-4, C-4' |

| 138.4 | Quaternary | C-1, C-1' |

| 126.3 | Tertiary (CH) | C-2, C-2', C-6, H-6' |

| 125.2 | Tertiary (CH) | C-3, C-3', C-5, H-5' |

| 34.6 | Quaternary | C (CH₃)₃ |

| 31.4 | Primary (CH₃) | C(C H₃)₃ |

Experimental Protocols

The following section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), to dissolve the sample. The choice of solvent is critical to avoid large solvent peaks that can obscure the analyte signals.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure that no solid particles are transferred, as they can adversely affect the magnetic field homogeneity.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, for routine analysis, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) can be used as a secondary reference.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Number of Scans: A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate for quantitative analysis.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-200 ppm).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is necessary to obtain a spectrum with a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure accurate integration, especially for quaternary carbons.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced.

Visualization of Concepts

To further clarify the relationship between the molecular structure and the resulting NMR signals, as well as the general workflow of an NMR experiment, the following diagrams are provided.

Caption: Correlation between the structure of this compound and its NMR signals.

Caption: General experimental workflow for NMR spectroscopy.

Conclusion

The NMR spectral analysis of this compound serves as a clear illustration of how molecular symmetry simplifies complex spectra. The presence of only a few distinct signals in both the ¹H and ¹³C NMR spectra is a direct consequence of the equivalence of the protons and carbon atoms within the molecule. This technical guide provides researchers and professionals in drug development with the essential data and a standardized protocol for the NMR analysis of this and similar symmetrical molecules, thereby aiding in structural elucidation and purity assessment.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4,4'-di-tert-Butylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the infrared (IR) spectrum of 4,4'-di-tert-butylbiphenyl (CAS 1625-91-8), a biphenyl derivative relevant in various fields of chemical synthesis and materials science. This document outlines the characteristic vibrational modes, presents a structured summary of its IR spectral data, provides a detailed experimental protocol for acquiring a spectrum via Attenuated Total Reflectance (ATR), and includes a logical workflow for spectral analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups and elucidate the structure of molecules by measuring their absorption of infrared radiation. For this compound (C₂₀H₂₆), the IR spectrum is defined by the vibrational modes of its constituent parts: the para-substituted biphenyl core and the two tert-butyl groups.

The key spectral features arise from:

-

Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the biphenyl rings.

-

Aliphatic C-H Stretching: Vibrations of the hydrogen atoms within the tert-butyl groups.

-

Aromatic C=C Stretching: In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

-

C-H Bending Vibrations: Both in-plane and out-of-plane bending of the C-H bonds, which are highly characteristic of the substitution pattern.

The para-substitution (1,4-disubstitution) on the phenyl rings gives rise to a distinct and strong out-of-plane bending band, which is a key identifier for this substitution pattern.[1]

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the principal infrared absorption bands for this compound. The wavenumbers are based on typical values for the functional groups present and analysis of reference spectra.[2][3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3010 | Medium / Weak | Aromatic C-H Stretch (sp² C-H)[6][7][8] |

| 2965 - 2950 | Strong | Aliphatic Asymmetric C-H Stretch (in -CH₃ of tert-butyl)[7][8] |

| 2870 - 2860 | Medium | Aliphatic Symmetric C-H Stretch (in -CH₃ of tert-butyl)[7][8] |

| ~1610 | Medium | Aromatic C=C Ring Stretch |

| ~1500 | Medium | Aromatic C=C Ring Stretch |

| ~1460 | Medium | Asymmetric C-H Bend (in -CH₃ of tert-butyl) |

| ~1365 | Medium | Symmetric C-H Bend (in -CH₃ of tert-butyl) |

| ~1270 | Strong | C-C Skeletal Vibration (tert-butyl) |

| 840 - 800 | Strong | Aromatic C-H Out-of-Plane Bend (characteristic of 1,4-disubstitution)[1] |

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and convenient method for analyzing solid powder samples like this compound.[5]

3.1. Instrumentation

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: A single-reflection diamond ATR accessory.

-

Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

3.2. Methodology

-

Crystal Cleaning: Before analysis, the ATR crystal surface (diamond) must be meticulously cleaned. Wipe the crystal with a lint-free cloth soaked in a volatile solvent such as isopropanol or acetone, and allow it to dry completely.

-

Background Collection: With the clean, empty ATR crystal in the infrared beam path, collect a background spectrum. This measurement accounts for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor) and is essential for generating a clean sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR anvil and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Good contact is critical for obtaining a high-quality spectrum.

-

Sample Spectrum Collection: Collect the sample spectrum using the identical acquisition parameters (number of scans, resolution) as the background collection.

-

Data Processing: The instrument's software automatically ratios the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum. A baseline correction may be applied to correct for any sloping baselines.

-

Post-Analysis Cleaning: After the measurement is complete, retract the anvil, and carefully clean the sample from the ATR crystal surface using a suitable solvent and a soft wipe.

Visualization of Experimental Workflow

The logical flow from sample preparation to final structural confirmation in an IR spectral analysis is crucial for systematic and accurate interpretation.

Caption: Logical workflow for the analysis of this compound using FTIR-ATR spectroscopy.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. This compound [webbook.nist.gov]

- 3. 4,4'-Bis(1,1-dimethylethyl)-1,1'-biphenyl | C20H26 | CID 74195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4,4'-di-tert-Butylbiphenyl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-di-tert-butylbiphenyl, a versatile organic compound with significant applications in synthetic chemistry. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and subsequent use, and explores its relevance in the development of complex molecules.

Core Properties of this compound

This compound is a solid organic compound notable for its role as a precursor to a powerful reducing agent. Its bulky tert-butyl groups contribute to the stability of its corresponding radical anion.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 266.42 g/mol | [2][3] |

| Molecular Formula | C20H26 | [4][5][6] |

| CAS Number | 1625-91-8 | [2][4][7][6] |

| Melting Point | 126-130 °C | [3] |

| Boiling Point | 190-192 °C at 13 mmHg | [3] |

| Appearance | White to pale yellow crystals or powder | [8] |

| Solubility | Information not widely available, but it is used with organic solvents like dichloromethane and THF. | [9][10] |

Synthesis and Purification: Experimental Protocols

The most common method for the synthesis of this compound is through the Friedel-Crafts alkylation of biphenyl.[9][11]

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol is adapted from established laboratory procedures.[9][12]

Materials:

-

Biphenyl (0.03 mol)

-

tert-Butyl chloride (0.09 mol)

-

Anhydrous ferric chloride (FeCl3) (catalyst)

-

Dichloromethane (CH2Cl2) (solvent)

-

10% Hydrochloric acid (HCl)

-

Anhydrous calcium chloride (CaCl2) or sodium sulfate (Na2SO4)

-

95% Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve biphenyl in dry dichloromethane.

-

Add tert-butyl chloride to the solution.

-

Carefully add anhydrous ferric chloride to the stirred solution. The reaction is exothermic, and hydrogen chloride gas will be evolved.

-

Heat the reaction mixture to reflux and maintain for one hour.

-

After cooling, transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and 10% hydrochloric acid.

-

Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

-

Filter the solution and remove the dichloromethane using a rotary evaporator to yield the crude product.

Purification: The crude this compound can be purified by recrystallization from hot 95% ethanol to yield a crystalline solid.[9][11] Purity can be assessed by thin-layer chromatography (TLC) and melting point determination.[11]

Safety Precautions:

-

The reaction should be performed in a well-ventilated fume hood due to the evolution of corrosive HCl gas.[9]

-

Dichloromethane is a suspected carcinogen and should be handled with appropriate personal protective equipment.[9]

Key Applications in Organic Synthesis

The primary application of this compound is in the preparation of lithium di-tert-butylbiphenylide (LDBB), a potent single-electron transfer reagent.

Preparation of Lithium di-tert-Butylbiphenylide (LDBB)

LDBB is a valuable reagent for reductive transformations in organic synthesis.[13][14]

Materials:

-

This compound (DBB)

-

Lithium metal

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In an oven-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous THF.[10]

-

Add small pieces of lithium metal to the stirred solution at room temperature.[10]

-

The formation of the radical anion is indicated by the appearance of a deep blue-green color.[13]

-

The solution is typically stirred for several hours at 0 °C to ensure complete formation of the LDBB reagent.[10][13]

Stability and Storage: LDBB solutions in THF are stable for over a week when stored at 0 °C and for extended periods at -25 °C under an inert atmosphere.[14][15]

Utility in Complex Molecule Synthesis

LDBB is employed in a variety of synthetic transformations that are of interest to drug development professionals, including:

-

Reductive Cleavage: LDBB can be used for the reductive opening of strained rings, such as azetidines.

-

Formation of Organolithium Reagents: It is effective in the conversion of alkyl halides to the corresponding alkyllithiums.[1]

-

Synthesis of Homoallylic Amines: LDBB has been utilized in the production of homoallylic amine derivatives, which are valuable building blocks in medicinal chemistry.

-

Spirocycle Synthesis: The reagent has been applied in the stereoselective synthesis of complex spirocyclic systems.[16]

Workflow and Pathway Visualizations

To aid in the understanding of the synthetic processes described, the following diagrams illustrate the experimental workflows.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Preparation of the LDBB reagent.

References

- 1. This compound | 1625-91-8 [chemicalbook.com]

- 2. This compound, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 4,4 -Di-tert-butylbiphenyl 99 1625-91-8 [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. 4,4'-Bis(1,1-dimethylethyl)-1,1'-biphenyl | C20H26 | CID 74195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. ivypanda.com [ivypanda.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Lithium p,p'-di-tert-butylbiphenyl | 61217-61-6 [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. lookchem.com [lookchem.com]

- 16. Lithium 4,4’-Di-Tert-Butylbiphenylide: Characterization, Use in Spirocyclic Synthesis and Applications in Flow Reactors [escholarship.org]

Synthesis of 4,4'-di-tert-Butylbiphenyl via Friedel-Crafts Alkylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 4,4'-di-tert-butylbiphenyl, a valuable compound in various chemical applications, including as a transmetallating agent and a precursor for advanced materials.[1][2] The primary focus of this document is the Friedel-Crafts alkylation of biphenyl, a classic yet highly relevant electrophilic aromatic substitution reaction.[3][4] This guide details the underlying reaction mechanisms, compares various catalytic systems, and provides comprehensive experimental protocols. Quantitative data on reaction yields and conditions are summarized for easy comparison, and key processes are visualized through diagrams to facilitate understanding.

Introduction

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[3][5] The synthesis of this compound from biphenyl and a tert-butylating agent, typically tert-butyl chloride, serves as an excellent case study of this reaction. The bulky tert-butyl groups are selectively introduced at the para positions of the biphenyl rings due to steric hindrance and the directing effects of the first substituent.[3] This regioselectivity makes the synthesis relatively clean, yielding a crystalline product that is readily purified.[1]

While conceptually straightforward, the success of the Friedel-Crafts alkylation for producing this compound with high yield and purity is highly dependent on the choice of catalyst, solvent, and reaction conditions. This guide explores these parameters to provide a comprehensive resource for its efficient synthesis.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts alkylation of biphenyl proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), interacts with the alkylating agent (tert-butyl chloride) to generate a tert-butyl carbocation.[4][6][7]

-

Electrophilic Attack: The electron-rich biphenyl ring acts as a nucleophile, attacking the tert-butyl carbocation. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][6]

-

Deprotonation: A weak base, often the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), removes a proton from the arenium ion. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the mono-alkylated product, 4-tert-butylbiphenyl.[4][6]

-

Second Alkylation: The initial product, 4-tert-butylbiphenyl, is more reactive than biphenyl itself due to the electron-donating nature of the alkyl group.[3] It undergoes a second Friedel-Crafts alkylation, primarily at the para position of the other ring, to form the final product, this compound.[8]

Experimental Protocols and Data

Several protocols for the synthesis of this compound have been reported, primarily varying in the choice of catalyst and solvent. Below are detailed methodologies for commonly employed systems.

Ferric Chloride Catalyzed Synthesis in Dichloromethane

This method is often favored in teaching laboratories due to the moderate reactivity of ferric chloride, which minimizes over-alkylation, and the use of a relatively safe solvent.[1]

Experimental Procedure: [1][3]

-

In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine biphenyl (5.0 g, 0.032 mol) and dry dichloromethane (25 mL).[3]

-

Add tert-butyl chloride (10 mL, 0.091 mol) to the flask.[3]

-

Carefully add anhydrous ferric chloride (0.2 g, 0.0012 mol) and stir the mixture gently. The evolution of HCl gas should be observable.[3]

-

Heat the reaction mixture in a water bath to maintain a gentle reflux for 1 hour.[3]

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel.

-

Wash the organic layer sequentially with 10% hydrochloric acid (3 x 20 mL) and then with water.[3]

-

Dry the organic layer over anhydrous calcium chloride or sodium sulfate.[3][5]

-

Filter the solution and remove the dichloromethane using a rotary evaporator.[3][5]

-

Recrystallize the crude product from 95% ethanol to obtain white crystals of this compound.[3][6]

Aluminum Chloride Catalyzed Synthesis in Dichloromethane

Aluminum chloride is a more potent Lewis acid than ferric chloride and can also effectively catalyze the reaction.[6][9]

Experimental Procedure: [6]

-

To a flame-dried reaction tube equipped with a gas trap, add biphenyl (0.166 g, 1.08 mmol), dichloromethane (0.50 mL), and a small piece of aluminum foil (approximately 4 mm²) with the oxide layer scratched off.[6]

-

Add tert-butyl chloride (0.50 mL, 4.5 mmol).[6]

-

Allow the reaction to proceed until the bubbling of HCl gas subsides (approximately 15 minutes).[10]

-

Quench the reaction by adding water (3 x 1.0 mL) and extracting the aqueous layer.[6]

-

To the remaining organic layer, add 95% ethanol (1.0 mL) and heat the mixture to 80°C for 5 minutes until all solids dissolve.[6]

-

Cool the solution to 0°C to crystallize the product.[6]

-

Collect the white crystalline product by vacuum filtration.[6]

Quantitative Data Summary

The choice of catalyst and solvent significantly impacts the yield of this compound. The following table summarizes quantitative data from various reported syntheses.

| Catalyst | Alkylating Agent | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |

| FeCl₃ | tert-Butyl chloride | Dichloromethane | 1 hour | Reflux | 70 | 127-128 | [1] |

| AlCl₃ | tert-Butyl chloride | Dichloromethane | 15 minutes | Room Temp. | 62 | - | [6] |

| AlCl₃ | tert-Butyl chloride | Nitromethane | - | - | 50 | - | [1] |

| AlCl₃ | tert-Butyl chloride | tert-Butyl chloride | - | - | 30 | - | [1] |

| ZnCl₂ | tert-Butyl chloride | Dichloromethane | - | - | No Reaction | - | [1] |

Experimental Workflow and Logic

The general workflow for the synthesis and purification of this compound via Friedel-Crafts alkylation can be visualized as follows:

Catalyst Activity Comparison

The choice of Lewis acid catalyst is critical. A catalyst that is too active can lead to the formation of multiple byproducts, while one that is not active enough will result in no reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. mt.com [mt.com]

- 5. ivypanda.com [ivypanda.com]

- 6. dl.icdst.org [dl.icdst.org]

- 7. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 8. homework.study.com [homework.study.com]

- 9. Solved The reaction below is from the synthesis of | Chegg.com [chegg.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Redox Potential of 4,4'-Di-tert-Butylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox properties of 4,4'-di-tert-butylbiphenyl, a sterically hindered aromatic hydrocarbon of significant interest in organic synthesis and materials science. This document details its electrochemical behavior, methods for its characterization, and its role in mediating electron transfer reactions.

Core Concepts: Redox Behavior of this compound

This compound is an electron-rich aromatic compound that can undergo both oxidation and reduction processes. The bulky tert-butyl groups at the para positions influence its electronic properties and solubility. Its most notable characteristic is its ability to accept an electron to form a stable radical anion, which is a potent reducing agent in various chemical transformations.

Oxidation and Reduction Potentials

Precise experimental determination of the redox potential of this compound is not extensively reported in the literature. However, its oxidation potential can be estimated based on linear free-energy relationships established for substituted biphenyls. The reduction potential is less commonly characterized directly, with the focus being on the generation and application of its radical anion.

The reduction of this compound is most prominently observed in its reaction with alkali metals, such as lithium, to form the highly colored, stable radical anion, lithium 4,4'-di-tert-butylbiphenylide (LiDBB).[1] This reaction underscores the compound's ability to accept an electron.

Quantitative Redox Data

Due to the limited availability of direct experimental data in the literature, a precise value for the redox potential of this compound cannot be definitively stated. The following table summarizes the available information.

| Parameter | Value (V vs. reference electrode) | Method | Notes |

| Oxidation Potential (Eox) | Estimated ~1.8 V vs. SCE | Hammett Correlation | This is an approximation based on linear free-energy relationships for substituted biphenyls. |

| Reduction Potential (Ered) | Not Reported | - | The compound readily forms a radical anion with alkali metals, indicating a propensity for reduction. |

Experimental Protocols

The determination of the redox potential of aromatic compounds like this compound is typically performed using cyclic voltammetry (CV). The following is a generalized, detailed protocol for such an experiment.

Cyclic Voltammetry Protocol for this compound

Objective: To determine the oxidation and reduction potentials of this compound.

Materials:

-

This compound

-

Anhydrous acetonitrile (CH₃CN), electrochemical grade

-

Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar

-

A three-electrode electrochemical cell

-

Working electrode: Glassy carbon or platinum disk electrode

-

Reference electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Counter (auxiliary) electrode: Platinum wire or gauze

-

Potentiostat

-

Inert gas (Argon or Nitrogen) for deoxygenation

Procedure:

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile.

-

Prepare a stock solution of this compound (e.g., 1-5 mM) in the electrolyte solution.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell. Ensure the reference electrode tip is placed close to the working electrode to minimize iR drop.

-

Add the prepared solution of this compound to the cell.

-

Deoxygenate the solution by bubbling with an inert gas (Argon or Nitrogen) for at least 15-20 minutes. Maintain an inert atmosphere above the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the experimental parameters on the potentiostat software:

-

Initial Potential: A potential where no faradaic reaction is expected to occur.

-

Switching Potentials: Set a potential range that is wide enough to observe the oxidation and reduction peaks of interest. For oxidation, scan to a positive potential (e.g., +2.0 V vs. SCE). For reduction, scan to a negative potential.

-

Scan Rate: Start with a typical scan rate of 100 mV/s. This can be varied to investigate the reversibility of the redox processes.

-

-

Run the cyclic voltammogram.

-

Record the resulting plot of current vs. potential.

-

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

-

The half-wave potential (E₁/₂), which is an approximation of the standard redox potential for a reversible system, can be calculated as E₁/₂ = (Epa + Epc) / 2.

-

The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer. For a one-electron reversible process, ΔEp is theoretically 59 mV at 25 °C.

-

Signaling Pathways and Logical Relationships

The most well-documented redox-related process for this compound is the formation of its radical anion, a key step in many synthetic methodologies.

References

A Comprehensive Technical Guide to the Thermochemical Properties of 4,4'-Di-tert-Butylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential thermochemical data for 4,4'-di-tert-butylbiphenyl. The information is compiled from peer-reviewed scientific literature and established chemical databases, offering a core resource for professionals in research and development. This document focuses on presenting quantitative data in a clear, accessible format and detailing the experimental methodologies employed in its acquisition.

Core Thermochemical Data

The following tables summarize the key thermochemical parameters for this compound, a compound with the chemical formula C₂₀H₂₆ and a molecular weight of 266.42 g/mol .[1][2][3] These values are critical for understanding the energetic properties and phase behavior of the molecule.

Table 1: Enthalpies of Phase Change and Formation

| Thermochemical Parameter | Value (kJ·mol⁻¹) | Temperature (K) | Method |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) = -118.3 ± 7.3 | 298.15 | Static-Bomb Combustion Calorimetry |

| Standard Molar Enthalpy of Formation (crystal) | ΔfH°(cr) = -225.1 ± 7.1 | 298.15 | Static-Bomb Combustion Calorimetry |

| Enthalpy of Sublimation | ΔsubH° = 108.6 ± 0.5 | 298.15 | Gas Saturation |

| Enthalpy of Sublimation | ΔsubH = 106.8 ± 3.2 | 298.15 | Calvet Microcalorimetry |

| Enthalpy of Vaporization | ΔvapH° | 298.15 | Not explicitly provided, but can be derived |

| Enthalpy of Fusion | ΔfusH = 20.0 - 18.8 | 400.8 - 402 | Differential Scanning Calorimetry (DSC)[1] |

| Enthalpy of Fusion (adjusted) | ΔfusH = 12.7 | 298.15 | Chickos et al. scheme |

Table 2: Heat Capacity and Thermodynamic Functions

| Temperature (K) | Molar Heat Capacity, Cₚ,ₘ (J·K⁻¹·mol⁻¹) | Entropy, Sₘ (J·K⁻¹·mol⁻¹) | Enthalpy, Hₘ(T) - Hₘ(0) (kJ·mol⁻¹) |

| 298.15 | Data not explicitly provided in a single value | Calculated from heat capacity measurements | Calculated from heat capacity measurements |

| 8 - 373 | Measured over this range |

Note: Detailed tabulated values for heat capacity and derived thermodynamic functions over the temperature range of 8-373 K can be found in the cited literature.[4]

Experimental Protocols

The thermochemical data presented in this guide were determined using a variety of precise calorimetric techniques. The following sections detail the methodologies cited in the source literature.

Static-Bomb Combustion Calorimetry

This technique was employed to determine the standard massic energies of combustion of this compound at 298.15 K.[5] From these measurements, the standard molar enthalpies of formation in the condensed state were derived.

Experimental Workflow:

Calvet Microcalorimetry and Differential Scanning Calorimetry (DSC)

The standard enthalpies of vaporization, fusion, and sublimation were measured using a Calvet microcalorimeter or by differential scanning calorimetry (DSC).[5] DSC was also utilized to determine the temperatures, enthalpies, and entropies of melting.[4][6]

DSC Experimental Protocol:

-

Sample Preparation: A small, precisely weighed sample of this compound is hermetically sealed in an aluminum pan.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Temperature Program: The cell is heated at a constant rate, and the difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Data Acquisition: A thermogram is generated, plotting heat flow against temperature. Endothermic events like melting appear as peaks.

-

Data Analysis: The temperature of the peak maximum is taken as the melting point, and the area under the peak is integrated to determine the enthalpy of fusion.

Low-Temperature Adiabatic Calorimetry

The heat capacity of this compound was measured over a temperature range of 8–373 K using low-temperature adiabatic calorimetry.[4][6] This method allows for the precise determination of heat capacity as a function of temperature, from which other thermodynamic functions like entropy and enthalpy can be calculated.

Logical Relationship of Thermodynamic Properties:

Polymorphism

It is important to note that this compound exhibits trimorphism, meaning it can exist in three different crystal forms (form I, II, and III).[6] The thermodynamic stability of these polymorphs is temperature-dependent. Form II is the most stable at room temperature, but it transforms to form I upon heating. Form I is the stable form at higher temperatures and melts at approximately 402 K.[6] The existence of these different solid-phase forms can influence the measured thermochemical properties.

Physical Properties

For completeness, some fundamental physical properties of this compound are provided below.

Table 3: Physical Properties

| Property | Value | Reference |

| Melting Point | 126-130 °C | [7][8] |

| Boiling Point | 190-192 °C at 13 mmHg | [7][8] |

| Appearance | Solid | [7] |

This guide serves as a centralized repository of the critical thermochemical data for this compound. For more in-depth information, including the raw experimental data and detailed discussions of the results, researchers are encouraged to consult the primary literature cited herein.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4,4 -Di-tert-butylbiphenyl 99 1625-91-8 [sigmaaldrich.com]

- 8. This compound | 1625-91-8 [chemicalbook.com]

Navigating the Safety Profile of 4,4'-di-tert-Butylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for 4,4'-di-tert-Butylbiphenyl (CAS No. 1625-91-8), a chemical intermediate utilized in various research and manufacturing applications. This document synthesizes available data on its physical, chemical, and toxicological properties, offering guidance on safe handling, storage, and emergency procedures. All quantitative data has been consolidated into structured tables for ease of reference and comparison.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a substance is paramount for its safe handling and use in experimental settings. The following table summarizes the key physical and chemical characteristics of this compound.

| Property | Value | Reference |

| Molecular Formula | C20H26 | [1][2] |

| Molecular Weight | 266.42 g/mol | [1] |

| Appearance | White to pale yellow or yellow-orange powder/solid | [1][3] |

| Odor | Odorless | [1][3] |

| Melting Point | 126 - 130 °C (258.8 - 266 °F) | [1][4] |

| Boiling Point | 190 - 192 °C (374 - 377.6 °F) at 13 mmHg | [3][4] |

| Water Solubility | Insoluble | Not explicitly quantified in sources |

| Purity | >95% to 99% | [1][4][5] |

Toxicological Data

Toxicological data is crucial for assessing the potential health hazards associated with a chemical. Based on available information, this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard.[3] However, a complete toxicological profile is not available.

| Endpoint | Result | Species | Method | Reference |

| Acute Oral Toxicity (LD50) | Data not available | --- | --- | |

| Skin Corrosion/Irritation | Data not available | --- | --- | |

| Serious Eye Damage/Irritation | Data not available | --- | --- | |

| Mutagenicity (Ames Test) | Non-mutagenic | Salmonella typhimurium | OECD Guideline 471 |

Note: While direct toxicological data for this compound is limited, it is always recommended to handle any chemical with appropriate caution and personal protective equipment.

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical and toxicological properties are not consistently provided in publicly available safety data sheets. However, thermochemical properties have been studied using established methodologies.

Thermochemical Properties Determination: The heat capacity of this compound has been measured using low-temperature adiabatic calorimetry. The temperatures, enthalpies, and entropies of melting were determined by means of differential scanning calorimetry. These methods are standard for characterizing the thermodynamic properties of solid-phase transitions.

Hazard Identification and Handling

While not classified as hazardous, prudent laboratory practices should always be observed when handling this compound.

Pictograms: None required[1] Signal Word: None required[1] Hazard Statements: None required[1] Precautionary Statements: None required[1]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical resistant gloves (e.g., nitrile rubber) and a laboratory coat.

-

Respiratory Protection: Not required under normal conditions of use with adequate ventilation. If dust is generated, a NIOSH-approved respirator for dusts is recommended.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep away from oxidizing agents.[3]

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First-Aid Measures

-

Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[1]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3] Get medical attention if irritation develops and persists.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[3]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[3]

-

Protective Equipment: As in any fire, wear self-contained breathing apparatus and full protective gear.[3]

Accidental Release Measures

For a minor spill of this compound in a laboratory setting, the following workflow should be followed to ensure safety and proper cleanup.

References

An In-Depth Technical Guide to 4,4'-di-tert-Butylbiphenyl: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-di-tert-butylbiphenyl (DTBB), a versatile aromatic hydrocarbon with significant applications in organic synthesis. This document covers the historical context of its synthesis, its physicochemical properties, detailed experimental protocols for its preparation, and its primary role as a precursor to the valuable reagent, lithium di-tert-butylbiphenylide (LiDBB).

Discovery and History

The precise first synthesis of this compound is not definitively documented in readily available literature. However, its synthesis falls within the broader historical development of Friedel-Crafts reactions, a cornerstone of organic chemistry established in 1877 by Charles Friedel and James Crafts. The alkylation of aromatic rings, such as biphenyl, has been a subject of study for over a century. Early investigations into the alkylation of biphenyl derivatives by researchers like Schreiner (1910), Chichibabin, Elgazin, and Lengold (1928), Knauf and Adams (1933), and Romadane and Berga (1958) laid the groundwork for the synthesis of sterically hindered biphenyls like DTBB. The primary and most common method for its preparation remains the Friedel-Crafts alkylation of biphenyl with a tert-butylating agent.

Physicochemical and Spectroscopic Data

This compound is a white to pale yellow crystalline solid at room temperature. Its bulky tert-butyl groups significantly influence its physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆ | [1] |

| Molecular Weight | 266.42 g/mol | [1] |

| CAS Number | 1625-91-8 | [1] |

| Appearance | White to pale yellow crystals or powder | |

| Melting Point | 126-130 °C | [2] |

| Boiling Point | 190-192 °C at 13 mmHg | [2] |

| Solubility | Soluble in organic solvents like dichloromethane and hexane. Insoluble in water. | Inferred from synthesis protocols |

| Purity (Typical) | >98.0% (GC) |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR (CDCl₃) | δ 7.54 (d, 4H), 7.44 (d, 4H), 1.37 (s, 18H) | [3] |

| ¹³C NMR | Data not explicitly found in searches, but would show characteristic aromatic and aliphatic signals. | |

| Mass Spectrum (GC-MS) | Molecular Ion (M⁺) at m/z 266 | [1] |

| Infrared (IR) | Characteristic peaks for aromatic C-H and C=C stretching, and aliphatic C-H stretching. | [1] |

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Triclinic (Form I), Monoclinic (Forms II & III) | [4] |

| Space Group | P-1 (Form I) | [4] |

| CCDC Number | 178848 | [4] |

Synthesis of this compound

The most prevalent and industrially viable method for the synthesis of this compound is the Friedel-Crafts alkylation of biphenyl. However, other modern coupling reactions can also be employed.

Friedel-Crafts Alkylation

This method involves the electrophilic substitution of biphenyl with a tert-butylating agent, typically tert-butyl chloride, in the presence of a Lewis acid catalyst.[5] Anhydrous ferric chloride (FeCl₃) is a commonly used catalyst, as it is active enough to promote the reaction without causing significant side reactions or reacting with the solvent, dichloromethane.[6]

-

Reaction Setup: In a 250 mL two- or three-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine biphenyl (5 g, 0.03 mol), tert-butyl chloride (10 mL, 0.09 mol), and dry dichloromethane (25 mL).

-

Catalyst Addition: Once the biphenyl has dissolved, add anhydrous ferric chloride (0.2 g, 0.0012 mol). The evolution of HCl gas should be observable.

-

Reaction: Heat the mixture to reflux using a water bath and maintain for 1 hour.

-

Workup: Cool the reaction mixture and transfer it to a separatory funnel. Wash the organic layer three times with 20 mL of 10% hydrochloric acid.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous calcium chloride, filter, and remove the dichloromethane using a rotary evaporator.

-

Purification: Recrystallize the crude product from 95% ethanol to yield pure this compound.[7] The product can also be purified by column chromatography on silica gel using a non-polar eluent like hexanes.[7]

Alternative Synthesis Routes

While Friedel-Crafts alkylation is the most common method, other modern organic coupling reactions could theoretically be employed to synthesize this compound, particularly for laboratory-scale preparations.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction would involve the reaction of a 4-tert-butylphenylboronic acid with a 4-tert-butylaryl halide. This method offers mild reaction conditions and high functional group tolerance.[8][9]

-

Ullmann Reaction: This classic copper-catalyzed coupling reaction could be used to couple two molecules of a 4-tert-butylaryl halide to form the symmetrical biphenyl product. This method often requires high temperatures.[10][11]

Key Applications: Precursor to Lithium di-tert-Butylbiphenylide (LiDBB)

The primary and most significant application of this compound is in the preparation of lithium di-tert-butylbiphenylide (LiDBB). LiDBB is a powerful single-electron transfer reagent used in organic synthesis.[2]

LiDBB is a soluble, dark green radical anion that serves as a potent reducing agent. It is often preferred over other similar reagents like lithium naphthalenide due to its higher reduction potential and the fact that the biphenyl byproduct is easier to remove during workup.

Preparation and Stability of LiDBB

-

Setup: Under an inert atmosphere (argon or nitrogen), add this compound to dry tetrahydrofuran (THF).

-

Lithium Addition: Add lithium metal (in the form of wire or granules) to the solution.

-

Formation: Stir the mixture at room temperature. The formation of the dark green radical anion indicates the presence of LiDBB. The concentration of the resulting solution can be determined by titration.

Studies have shown that LiDBB solutions in THF are stable for over a week at 0°C and for more than 37 weeks when stored under argon at -25°C.[12]

Applications of LiDBB in Organic Synthesis

LiDBB is a versatile reagent for a variety of transformations, primarily involving reductive cleavage of functional groups.

-

Reductive Lithiation of Alkyl Halides: LiDBB is highly effective in converting alkyl halides to the corresponding alkyllithium reagents.[2]

-

Reduction of Esters: Esters can be reduced to primary alcohols using LiDBB.[13][14]

-

Reductive Cleavage of Ethers and Epoxides: LiDBB can cleave certain types of ethers and open epoxide rings to form alcohols.[15]

Conclusion

This compound, a product of classic aromatic chemistry, continues to be a compound of significant interest for modern organic synthesis. Its straightforward preparation via Friedel-Crafts alkylation and its crucial role as a precursor to the powerful reducing agent LiDBB make it an important tool for researchers and professionals in drug development and other areas of chemical science. The data and protocols presented in this guide offer a comprehensive resource for understanding and utilizing this valuable chemical compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 1625-91-8 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 4,4'-Bis(1,1-dimethylethyl)-1,1'-biphenyl | C20H26 | CID 74195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ivypanda.com [ivypanda.com]

- 8. benchchem.com [benchchem.com]

- 9. odp.library.tamu.edu [odp.library.tamu.edu]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. scribd.com [scribd.com]

- 12. Generation, Stability, and Utility of Lithium 4,4′-Di-tert-butylbiphenylide (LiDBB) - Lookchem [lookchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. escholarship.org [escholarship.org]

Methodological & Application

Preparation of Lithium Di-tert-butylbiphenylide (LiDBB): A Detailed Protocol for Researchers

Abstract

This document provides a comprehensive guide for the preparation, standardization, and storage of Lithium Di-tert-butylbiphenylide (LiDBB), a powerful single-electron transfer reagent widely utilized in organic synthesis. The protocol details the necessary reagents, equipment, step-by-step procedures, and critical safety considerations. Additionally, this note includes data on the stability of LiDBB solutions and a method for determining their molarity via titration. Diagrams illustrating the experimental workflow and the formation mechanism are provided to ensure clarity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

Lithium di-tert-butylbiphenylide (LiDBB) is a radical anion prepared from the reaction of lithium metal with 4,4’-di-tert-butylbiphenyl (DBB).[1] It serves as a potent reducing agent, capable of single-electron transfer (SET) to a wide range of organic substrates.[2] This reactivity makes it an invaluable tool for reactions such as reductive cleavage, formation of organolithium species, and Birch-type reductions under ammonia-free conditions.[2] The presence of the bulky tert-butyl groups on the biphenyl scaffold enhances the solubility and stability of the radical anion in ethereal solvents like tetrahydrofuran (THF).[3][4] This protocol outlines a reliable method for the preparation of LiDBB solutions, ensuring high quality and consistent performance in synthetic applications.

Safety Precautions

The preparation of LiDBB involves the use of highly reactive and flammable materials. Strict adherence to safety protocols is mandatory.

-

Lithium Metal: Lithium is a highly reactive alkali metal that reacts violently with water to produce flammable hydrogen gas.[5] It can also cause severe skin and eye burns.[5] Handle lithium metal under an inert atmosphere (argon or nitrogen) in a glovebox or a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves, must be worn at all times.[5]

-

Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon prolonged exposure to air.[7] Always use freshly distilled and anhydrous THF for the preparation of LiDBB.

-

LiDBB Solution: The resulting LiDBB solution is a deeply colored, air- and moisture-sensitive reagent. All manipulations should be carried out under an inert atmosphere.

Materials and Equipment

| Material/Equipment | Specifications |

| Reagents | |

| 4,4’-Di-tert-butylbiphenyl (DBB) | >98% purity |

| Lithium metal | Ribbon or wire, stored under mineral oil |

| Tetrahydrofuran (THF) | Anhydrous, freshly distilled from sodium/benzophenone |

| Thioanisole | For titration, >99% purity |

| Anhydrous Methanol | For quenching |

| Argon or Nitrogen Gas | High purity, for inert atmosphere |

| Glassware & Equipment | |

| Three-necked round-bottom flask | Oven-dried |

| Magnetic stirrer and stir bar | |

| Gas inlet/outlet adapter | |

| Septa | |

| Syringes and needles | For inert atmosphere transfers |

| Low-temperature thermometer | |

| Ice bath and/or cryocooler | |

| Glovebox (recommended) | For handling lithium metal |

Experimental Protocols

Preparation of a 0.5 M LiDBB Solution in THF

This protocol is adapted from established literature procedures.[3][8]

-

Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a thermometer, and a septum. Place the flask under a positive pressure of argon.

-

Reagent Addition: To the flask, add 4,4’-di-tert-butylbiphenyl (DBB, 13.32 g, 50 mmol).

-

Solvent Addition: Add freshly distilled, anhydrous THF (100 mL) to the flask via a cannula or syringe.

-

Lithium Preparation: In a separate, dry container (preferably inside a glovebox), cut lithium metal (0.41 g, 60 mmol) into small pieces, ensuring to remove the outer oxide layer.

-

Reaction Initiation: Add the freshly cut lithium pieces to the stirred DBB/THF solution at room temperature. The solution will gradually develop a deep green-blue color, indicating the formation of the LiDBB radical anion.[2]

-

Reaction Completion: Stir the mixture vigorously at room temperature for 4-6 hours or until the lithium metal is completely consumed. The persistence of the deep green-blue color signifies the presence of active LiDBB. For faster preparation, sonication can be employed, though this may lead to increased decomposition if the temperature is not controlled.[4]

Titration of the LiDBB Solution

The concentration of the prepared LiDBB solution should be determined before use. A common method involves titration against a standard solution of thioanisole.[8][9]

-

Indicator Solution: In a separate flame-dried flask under argon, dissolve a known amount of a suitable indicator, such as 1,3-diphenylacetone p-tosylhydrazone, in dry THF.

-

Titration Setup: Add a known volume of the indicator solution to a flask containing a known amount of thioanisole.

-

Titration: Slowly add the prepared LiDBB solution via syringe to the thioanisole solution at 0 °C. The endpoint is indicated by a persistent color change.

-

Calculation: Calculate the molarity of the LiDBB solution based on the stoichiometry of the reaction and the volumes used.

Data Presentation

Stability of LiDBB Solutions in THF

The stability of LiDBB is highly dependent on the storage temperature.[3][4]

| Temperature | Stability | Observations |

| 20 °C | < 1 day | Rapid decomposition occurs, leading to the formation of various byproducts and consumption of lithium metal.[3][4] |

| 0 °C | ~ 1 week | The solution remains effective with minimal decomposition.[3][4] |

| -25 °C | > 37 weeks | The solution is stable for extended periods when stored under an inert atmosphere.[3][4] |

Mechanism and Workflow Diagrams

Formation of LiDBB

The formation of LiDBB proceeds through a single-electron transfer (SET) from the lithium metal to the 4,4’-di-tert-butylbiphenyl molecule.

Caption: Formation of LiDBB via Single Electron Transfer.

Experimental Workflow for LiDBB Preparation

The following diagram outlines the key steps in the preparation of a LiDBB solution.

Caption: Experimental Workflow for LiDBB Preparation.

Troubleshooting

| Issue | Possible Cause | Solution |

| No color formation or weak color | Impure reagents (wet THF, oxidized lithium) | Use freshly distilled, anhydrous THF. Ensure the lithium metal is clean and free of oxide. |

| Brown or reddish-brown solution | Decomposition of LiDBB | This can occur at higher temperatures or with prolonged reaction times. Ensure the reaction temperature is controlled. If storing, maintain at -25 °C.[3][4] |

| Inconsistent titration results | Inaccurate measurement of reagents or endpoint detection | Use calibrated glassware and a consistent method for endpoint determination. |

Conclusion

The protocol described herein provides a reliable and reproducible method for the preparation of high-quality LiDBB solutions. By adhering to the detailed procedures and safety precautions, researchers can effectively utilize this versatile reagent in a variety of synthetic transformations. Proper storage is crucial for maintaining the reagent's activity over extended periods. The provided diagrams and data tables serve as a quick reference to facilitate the successful implementation of this protocol in the laboratory.

References

- 1. Pathways for decomposition of THF by organolithiums: the role of HMPA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Ammonia Free Partial Reduction of Aromatic Compounds Using Lithium Di-tert-butylbiphenyl (LiDBB) [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB). | Semantic Scholar [semanticscholar.org]

- 6. ospt.osi.lv [ospt.osi.lv]

- 7. lookchem.com [lookchem.com]

- 8. escholarship.org [escholarship.org]

- 9. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Lithium Di-tert-butylbiphenylide (LiDBB) in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Lithium 4,4’-di-tert-butylbiphenylide (LiDBB) is a potent, soluble, single-electron transfer (SET) reagent widely employed in organic synthesis. As a radical anion, its deep green solution in ethereal solvents like tetrahydrofuran (THF) serves as a powerful reductant for generating organolithium species from precursors that are often resistant to direct lithiation or other reductive methods. Its efficacy and relatively mild reaction conditions have made it an invaluable tool in the synthesis of complex molecules, natural products, and pharmaceutical intermediates.

Principle of Operation

LiDBB is formed by the reaction of lithium metal with a catalytic amount of 4,4’-di-tert-butylbiphenyl (DBB). The biphenyl system acts as an electron carrier, accepting an electron from the lithium metal to form the radical anion (LiDBB). This radical anion can then transfer the electron to an organic substrate, initiating a reductive cleavage of typically inert chemical bonds. The regenerated DBB can then re-engage with lithium metal, continuing the catalytic cycle. The tert-butyl groups enhance the solubility and stability of the biphenyl system in common organic solvents.

Diagram: Generation of LiDBB Reagent

Application Notes and Protocols for the Synthesis of Homoallylic Amines using 4,4'-Di-tert-butylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of homoallylic amines utilizing a Barbier-type reaction mediated by lithium and a catalytic amount of 4,4'-di-tert-butylbiphenyl (DTBB). This method offers a valuable alternative for the formation of carbon-carbon bonds in the synthesis of these important structural motifs found in many biologically active compounds.

Introduction

Homoallylic amines are crucial building blocks in organic synthesis, serving as precursors for a wide range of pharmaceuticals and natural products. The Barbier reaction, a one-pot synthesis involving an electrophile (in this case, an imine), an alkyl halide (an allylic halide), and a metal, provides a direct route to these valuable compounds. The use of lithium in conjunction with a catalytic amount of this compound as an electron carrier facilitates the in situ generation of a highly reactive allylic organolithium species, which then adds to the imine to form the desired homoallylic amine. This method is particularly useful for its mild reaction conditions and operational simplicity.

The key to this transformation is the formation of the lithium 4,4'-di-tert-butylbiphenylide (LDBB) radical anion in situ. This powerful reducing agent efficiently transfers an electron to the allylic halide, generating the corresponding allylic anion, which readily undergoes nucleophilic addition to the imine.

Reaction Principle and Workflow

The overall process can be visualized as a catalytic cycle where the this compound facilitates the transfer of electrons from lithium metal to the allylic halide.

Application Notes and Protocols for 4,4'-di-tert-Butylbiphenyl (DTBB) in Reductive Metalation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-di-tert-butylbiphenyl (DTBB) as a catalyst in reductive metalation reactions. This methodology offers a powerful and versatile tool for the formation of organolithium intermediates, which are pivotal in the synthesis of complex molecules in pharmaceutical and materials science research.

I. Introduction to DTBB-Catalyzed Reductive Metalation